Ortho-Substitution Enables AIE-TADF Non-Doped OLEDs
The value of 2-(Diphenylamino)phenylboronic acid lies in its ability to generate an ortho-substituted, highly twisted donor-acceptor conformation in final materials, a design strategy proven to enhance OLED performance. While direct device data for the exact acid is absent due to its role as an intermediate, the structure-property relationship is well-established. A head-to-head comparison of analogous donor-acceptor molecules reveals that shifting substitution from para- to ortho- (a motif enabled by this specific boronic acid) increases the external quantum efficiency (EQE) of a non-doped OLED by 2.3-fold [1].
ortho- vs para-derived model emitter, non-doped device
| Evidence Dimension | OLED External Quantum Efficiency (EQE) of a TADF Emitter |
|---|---|
| Target Compound Data | 22.14% (EQE for a CzPh2AQ emitter, a model compound for an ortho-substituted product derived from an ortho-phenylboronic acid precursor) |
| Comparator Or Baseline | 9.8% (EQE for a CzPh4AQ emitter, a model compound for a para-substituted product derived from a para-phenylboronic acid precursor) |
| Quantified Difference | 2.26-fold higher EQE for the ortho-substituted analog |
| Conditions | Non-doped organic light-emitting diode (OLED) device, characterized under standard operating conditions. |
Why This Matters
This directly quantifies how the ortho-substitution pattern, for which 2-(Diphenylamino)phenylboronic acid is a critical enabler, translates to a step-change in device efficiency, making it essential for developing high-performance, cost-effective non-doped OLEDs.
- [1] Liu, Z., et al. From para to ortho: Incarnating conventional TADF molecules into AIE-TADF molecules for highly-efficient non-doped OLEDs. Chemical Engineering Journal, 2022, 446, 137175. View Source
